1-Ethylcyclopropanamine

Descripción general

Descripción

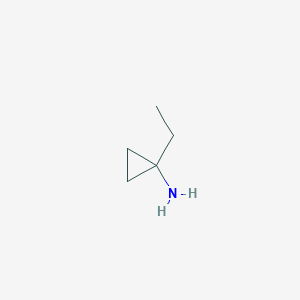

1-Ethylcyclopropanamine is an organic compound with the molecular formula C5H11N. It is a cyclopropane derivative where an ethyl group is attached to the nitrogen atom of the cyclopropane ring.

Métodos De Preparación

1-Ethylcyclopropanamine can be synthesized through several methods:

From Aldehydes and Ketones: One common method involves the condensation of aldehydes or ketones with secondary amines.

Industrial Production: Industrially, the compound can be produced by alkylation of cyclopropylamine with ethyl halides under controlled conditions.

Análisis De Reacciones Químicas

1-Ethylcyclopropanamine undergoes various chemical reactions:

Aplicaciones Científicas De Investigación

1-Ethylcyclopropanamine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Ethylcyclopropanamine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

1-Ethylcyclopropanamine can be compared with other similar compounds:

Cyclopropylamine: This compound lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.

N-Ethylcyclopropanamine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

Cyclopropylmethylamine: Another related compound with a different alkyl group, affecting its chemical and physical properties.

Actividad Biológica

1-Ethylcyclopropanamine, a cyclic amine characterized by a cyclopropane ring and an ethyl substituent, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

The unique three-membered cyclopropane ring introduces significant angle strain, which can influence the compound's reactivity and interaction with biological targets. The presence of the ethyl group enhances its solubility and may affect its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that the compound can modulate the activity of specific molecular targets, leading to diverse biological effects. Notably, it has been studied for:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : The compound could act as a ligand for neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Pharmacological Studies

This compound has been evaluated in several pharmacological studies for its potential therapeutic applications:

- CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) effects, potentially acting as a stimulant or depressant depending on dosage and context.

- Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory properties by modulating immune responses through its interaction with inflammatory pathways.

Case Studies

- Neuropharmacological Assessment : A study conducted on animal models demonstrated that administration of this compound resulted in altered locomotor activity, suggesting CNS involvement. The study highlighted dose-dependent effects where lower doses exhibited stimulatory effects while higher doses led to sedation.

- Anti-inflammatory Research : In vitro assays showed that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds is useful. The following table summarizes key characteristics:

| Compound | Structure Type | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Cyclopropane amine | CNS effects, anti-inflammatory | Enzyme inhibition, receptor modulation |

| N-Ethylcyclopropanamine | Cyclopropane amine | Potential therapeutic applications | Interaction with biomolecules |

| Cyclopropylamine | Cyclopropane amine | Neuroactive | Modulation of neurotransmitter systems |

Propiedades

IUPAC Name |

1-ethylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-5(6)3-4-5/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHXBEOKSSCNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.